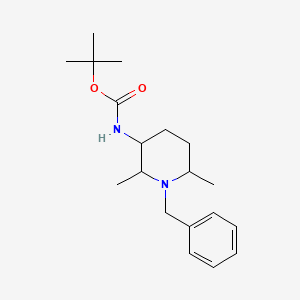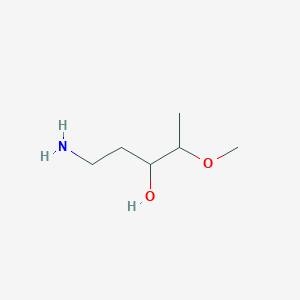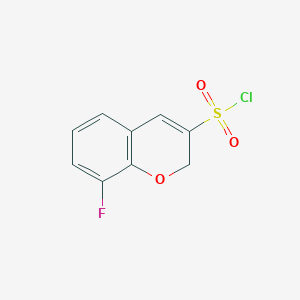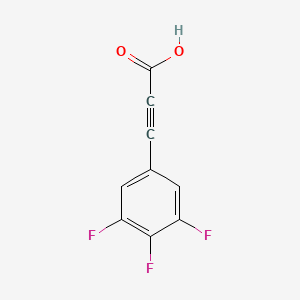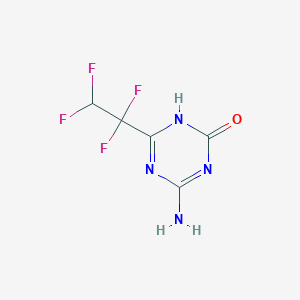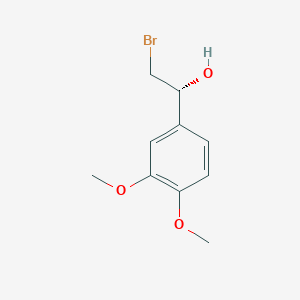
(1R)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and two methoxy groups attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol typically involves the bromination of 1-(3,4-dimethoxyphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. A common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in (1R)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a methylene group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxyacetophenone.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)ethane.
Substitution: Formation of 2-azido-1-(3,4-dimethoxyphenyl)ethanol or 2-thiocyanato-1-(3,4-dimethoxyphenyl)ethanol.
Scientific Research Applications
(1R)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1R)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group and the bromine atom are key functional groups that undergo transformation, leading to the formation of new products.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
3,4-Dimethoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity.
3,4-Dimethoxyacetophenone: Contains a ketone group, which affects its chemical behavior compared to (1R)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol.
Uniqueness: The presence of both a bromine atom and a hydroxyl group in (1R)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
VAXOJZZUVFJONX-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CBr)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CBr)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15254151.png)
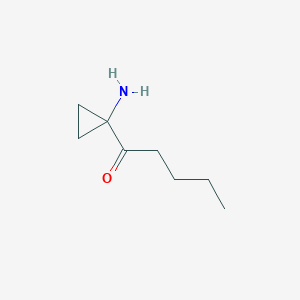
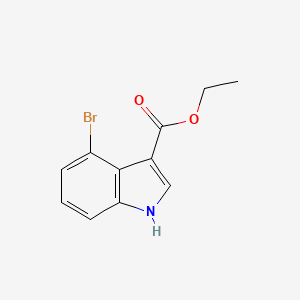
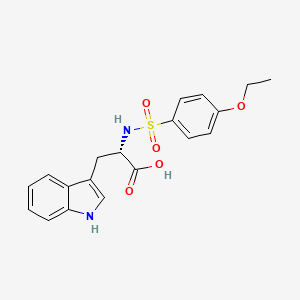
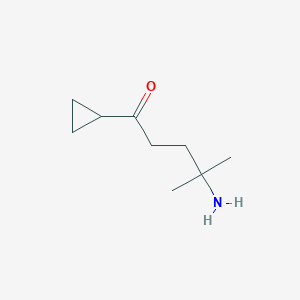
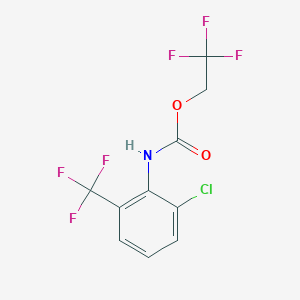
![1-[(Benzyloxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B15254193.png)
